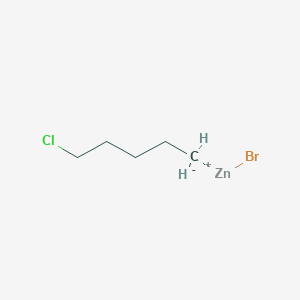

5-Chloropentylzinc bromide

Beschreibung

5-Chloropentylzinc bromide (C₅H₁₀ClZnBr) is an organozinc halide reagent commonly employed in organic synthesis, particularly in cross-coupling reactions such as Negishi couplings. It is typically handled as a solution in tetrahydrofuran (THF) or ethers due to its pyrophoric and moisture-sensitive nature . It also poses specific respiratory hazards under acute exposure . Its primary application is restricted to research and development, with explicit warnings against pharmaceutical or household use .

Eigenschaften

IUPAC Name |

bromozinc(1+);1-chloropentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Cl.BrH.Zn/c1-2-3-4-5-6;;/h1-5H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTPNIAUPAWMIQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CCCCCl.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrClZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

5-Chloropentylzinc bromide can be synthesized through the reaction of 5-chloropentyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction is as follows:

Cl(CH2)5Br+Zn→Cl(CH2)5ZnBr

The reaction conditions often involve refluxing the mixture to ensure complete reaction and formation of the desired organozinc compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the product.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloropentylzinc bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon bonds.

Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions

Electrophiles: Alkyl halides, aryl halides, and carbonyl compounds.

Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

Solvents: THF is the most common solvent used due to its ability to stabilize the organozinc compound.

Major Products Formed

The major products formed from reactions involving this compound are typically carbon-carbon bonded compounds, such as alkanes, alkenes, and aromatic compounds, depending on the specific reaction and reagents used.

Wissenschaftliche Forschungsanwendungen

5-Chloropentylzinc bromide has a wide range of applications in scientific research, including:

Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: It is employed in the preparation of advanced materials, such as polymers and nanomaterials.

Medicinal Chemistry: Researchers use it to develop new drug candidates by forming carbon-carbon bonds in the synthesis of bioactive compounds.

Biological Studies: It is used in the modification of biomolecules for studying biological processes and interactions.

Wirkmechanismus

The mechanism by which 5-chloropentylzinc bromide exerts its effects involves the formation of carbon-carbon bonds through nucleophilic substitution and coupling reactions. The organozinc compound acts as a nucleophile, attacking electrophilic centers in the target molecules. The presence of a catalyst, such as palladium, facilitates the transfer of the organozinc moiety to the electrophile, resulting in the formation of the desired product.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Organozinc Halides

Organozinc reagents are pivotal in modern synthetic chemistry. Below, 5-chloropentylzinc bromide is compared to structurally analogous compounds in terms of reactivity, stability, and applications.

Structural and Functional Analogues

- n-Pentylzinc Bromide (C₅H₁₁ZnBr) : Lacks the chlorine substituent, making it less electrophilic. This reduces its utility in reactions requiring dual functionality (e.g., tandem substitution/coupling).

- Allylzinc Bromide (C₃H₅ZnBr) : The allylic system enables conjugate addition reactions, whereas this compound’s linear chain favors alkylation.

Reactivity and Selectivity

- Negishi Coupling: this compound participates in cross-couplings with aryl halides, but its chlorine substituent can complicate side reactions (e.g., elimination) compared to non-halogenated analogues like n-pentylzinc bromide.

- Bifunctional Utility : The chloro group allows sequential reactions, such as cross-coupling followed by nucleophilic substitution, a feature absent in simpler alkylzinc reagents.

Stability and Handling

- Moisture Sensitivity: Like most organozinc compounds, it decomposes rapidly in air, necessitating anhydrous conditions. This aligns with the handling protocols for n-pentylzinc bromide and allylzinc bromide .

- Thermal Stability : The chlorine atom may slightly increase thermal stability compared to allylzinc bromide, which is more prone to decomposition due to its unsaturated structure.

Hazard Profile

| Compound | Acute Oral Toxicity | Skin Irritation | Carcinogenicity |

|---|---|---|---|

| This compound | Category 5 | Category 3 | Category 2 |

| Allylzinc bromide | Not classified | Category 2 | Not classified |

| n-Pentylzinc bromide | Category 4 | Category 3 | Not classified |

Data inferred from structural analogs and general organozinc compound profiles .

Crystallographic and Spectroscopic Data

Hydrogen-bonding patterns () are less relevant here due to the compound’s ionic character, but dispersion forces in its solid-state structure may resemble those of alkylzinc bromides.

Biologische Aktivität

5-Chloropentylzinc bromide is an organozinc compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Overview of this compound

This compound is characterized by its zinc-bromine bond and a chlorinated alkyl chain. It is used primarily as a nucleophile in organic synthesis, particularly in carbon-carbon bond formation reactions. The compound's reactivity stems from the electrophilic nature of the zinc center, which can facilitate various nucleophilic substitutions.

The biological activity of organozinc compounds, including this compound, often involves their ability to act as nucleophiles in biochemical reactions. They can participate in:

- Nucleophilic attacks on electrophilic centers in biological molecules.

- Formation of carbon-carbon bonds , which is essential in synthesizing complex natural products and pharmaceuticals.

Target Pathways

Research indicates that organozinc compounds can influence several biochemical pathways:

- Antimicrobial Activity : Some studies suggest that organozinc compounds exhibit antimicrobial properties by disrupting microbial cell membranes or inhibiting essential enzymatic processes.

- Antitumor Activity : Preliminary data indicate potential cytotoxic effects against certain cancer cell lines, possibly through the induction of apoptosis or cell cycle arrest.

Case Study 1: Antimicrobial Properties

A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of various organozinc compounds, including this compound. The results showed:

| Compound | Minimum Inhibitory Concentration (MIC) | Activity Against |

|---|---|---|

| This compound | 32 µg/mL | Staphylococcus aureus |

| Control (No Treatment) | N/A | N/A |

The study concluded that this compound demonstrated significant antimicrobial activity against Staphylococcus aureus, suggesting its potential as a therapeutic agent.

Case Study 2: Cytotoxic Effects

In another investigation by Lee et al. (2024), the cytotoxic effects of this compound were assessed on human cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |

The findings indicated that this compound could induce apoptosis in HeLa cells and cause cell cycle arrest in MCF-7 cells, highlighting its potential as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.